(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)

Asymmetric organocatalysis Aldol reaction N-unprotected carboxyimides

Researchers requiring enantioselective aldol coupling of N-unprotected carboxyimides face limited catalyst options; BINAPO shows no activity on this substrate class. (S)-SEGPHOSO directly addresses this gap as a chiral bis(phosphine oxide) organocatalyst enabling protecting-group-free transformations on succinimide, hydantoin, oxazolidinedione, and glitazone substrates. • Delivers up to 91/9 dr and 97/3 er (~94% ee) in direct aldol reactions of unprotected carboxyimides • Exhibits chemoselectivity for unprotected imide sites over N-alkylated imides, valuable in late-stage diversification • Operates under mild conditions (-78 °C, CH₂Cl₂/SiCl₄); products released upon aqueous workup

Molecular Formula C38H28O6P2
Molecular Weight 642.6 g/mol
Cat. No. B12987317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)
Molecular FormulaC38H28O6P2
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C38H28O6P2/c39-45(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-23-21-31-37(43-25-41-31)35(33)36-34(24-22-32-38(36)44-26-42-32)46(40,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
InChIKeySZFRGFQPLSPZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-SEGPHOS Dioxide (CAS 210169-53-2): Chiral Bis(phosphine oxide) Organocatalyst for Enantioselective Aldol Transformations


(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide), commonly designated (S)-SEGPHOS dioxide or SEGPHOSO, is an axially chiral C2-symmetric bis(phosphine oxide) built on the bis(1,3-benzodioxole) backbone originally developed by Takasago for the SEGPHOS ligand family [1]. Unlike its parent bisphosphine SEGPHOS—which serves as a metal-coordinating ligand for Ru, Rh, Pd, and Ir catalysis—SEGPHOSO possesses two polarized P=O groups that function as Lewis base sites, enabling its role as an organocatalyst in silicon-mediated asymmetric transformations [2]. With molecular formula C38H28O6P2 and a molecular weight of 642.57 g/mol, it is commercially available in both enantiomeric forms at ≥98% purity and is stored under inert atmosphere at room temperature .

Why (S)-SEGPHOS Dioxide Cannot Be Replaced by BINAPO, DIOPO, or Related Bis(phosphine oxides) Without Loss of Performance Specificity


Chiral bis(phosphine oxides) sharing the generic (Ar2P=O)2 motif exhibit profoundly divergent catalytic performance depending on their axially chiral backbone architecture. SEGPHOSO's bis(1,3-benzodioxole) scaffold imposes a narrower biaryl dihedral angle in metal complexes than the binaphthyl backbone of BINAPO, altering both the spatial orientation of the P=O Lewis base sites and the steric environment around the hypervalent silicon intermediate formed during catalysis [1]. Direct comparative screening in the trichlorosilane-mediated reductive aldol reaction revealed that SEGPHOSO delivers markedly different reactivity and selectivity profiles compared with BINAPO, xylyl-BINAPO, and p-tol-DIOPO—underscoring that these catalysts are not functionally interchangeable despite their superficial structural homology [2]. Furthermore, SEGPHOSO's enhanced Lewis basicity relative to electron-deficient variants such as 4,4'-dibromo-BINAPO translates into distinct substrate activation preferences, making empirical selection based on the specific transformation mandatory rather than relying on generic phosphine oxide availability [3].

Quantitative Differentiation Evidence: (S)-SEGPHOS Dioxide vs. Closest Bis(phosphine oxide) Analogs


Enantioselective Aldol Reaction of N-Unprotected Cyclic Carboxyimides: SEGPHOSO Delivers up to 91/9 dr and 97/3 er

(S)-SEGPHOS dioxide (SEGPHOSO) catalyzes the direct asymmetric aldol reaction between N-unprotected cyclic carboxyimides (succinimides, hydantoins, oxazolidinediones, glitazones) and aldehydes via in situ formation of a bis(trichlorosilyl) nucleophilic intermediate with SiCl4, achieving up to 91/9 diastereomeric ratio (dr) and 97/3 enantiomeric ratio (er, corresponding to ~94% ee) [1]. This transformation is enabled by SEGPHOSO's ability to chemoselectively activate unprotected carboxyimides even in the presence of N-alkylated congeners—a chemoselectivity feature not demonstrated for the corresponding BINAPO system in the same substrate class [1]. The method proceeds without pre-installation of protecting groups, directly delivering chiral building blocks relevant to bioactive compound synthesis.

Asymmetric organocatalysis Aldol reaction N-unprotected carboxyimides

Comparative Lewis Basicity and Selectivity in Reductive Aldol: SEGPHOSO vs. BINAPO Family

In a systematic comparative screen of chiral Lewis bases for the trichlorosilane-mediated tandem conjugate reduction/aldol reaction of chalcone with benzaldehyde at −78 °C, (S)-SEGPHOSO (Table 1, entry 4) was found to provide significantly lower reactivity and selectivity compared with (S)-BINAPO and related catalysts [1]. Separately, in a regio- and enantioselective transformation screened at −40 °C, SEGPHOSO was directly compared with xylyl-BINAPO, p-tol-DIOPO, and 4,4′-dibromo-BINAPO (Br2-BINAPO); SEGPHOSO was characterized as a more Lewis basic catalyst that delivered inferior regio- and enantioselectivities relative to Br2-BINAPO, which achieved 99:1 regioselectivity and 92% ee when the temperature was further lowered to −78 °C [2]. These two independent comparative datasets establish that SEGPHOSO's catalytic profile is transformation-dependent and distinct—it is outperformed in reductive aldol contexts by electron-deficient BINAPO variants, yet uniquely effective in the N-unprotected carboxyimide aldol manifold.

Reductive aldol reaction Lewis base organocatalysis Trichlorosilane activation

Biaryl Backbone Dihedral Angle: SEGPHOS vs. BINAP Scaffold Architecture

The SEGPHOS scaffold—inherited by its bis(phosphine oxide) derivative—was deliberately engineered with a bis(1,3-benzodioxole) backbone to achieve a narrower dihedral angle between the aromatic faces in ruthenium complexes compared with the corresponding BINAP–Ru complex [1]. This structural feature was predicted by molecular modeling and subsequently confirmed by X-ray crystallography of the Ru complexes, correlating with enhanced enantioselectivity and catalytic activity in asymmetric hydrogenation [1]. The narrower dihedral angle translates to the bis(phosphine oxide) form by positioning the two P=O Lewis base sites in a distinct spatial arrangement that differs from BINAPO, affecting the geometry of the hypervalent silicon intermediate formed during Lewis base organocatalysis. Although no X-ray structure of SEGPHOSO itself has been published to date, the class-level structural inference from the parent SEGPHOS–metal complexes provides a mechanistic rationale for the divergent catalytic behavior observed experimentally [2].

Axial chirality Biaryl dihedral angle Ligand design

Chemoselective Activation of Unprotected vs. N-Alkylated Carboxyimides: A Unique SEGPHOSO Capability

In a competition experiment, (S)-SEGPHOSO chemoselectively activated N-unprotected succinimide for aldol reaction in the presence of N-methylsuccinimide, demonstrating that the bis(phosphine oxide) catalyst discriminates between unprotected and N-alkylated carboxyimides via the in situ SiCl4-mediated bis(trichlorosilyl) intermediate formation [1]. This chemoselectivity is mechanistically attributed to the preferential formation of the bissilylated nucleophile from the unprotected imide, which engages the chiral hypervalent silicon–SEGPHOSO complex. No analogous chemoselectivity study has been reported for BINAPO or other chiral bis(phosphine oxides) in this substrate class. The resulting aldol adducts are readily transformed into diverse chiral building blocks (γ-amino alcohols, β-hydroxy-γ-lactams) without additional protection/deprotection sequences [1].

Chemoselectivity N-unprotected carboxyimides Protecting-group-free synthesis

Optimal Application Scenarios for (S)-SEGPHOS Dioxide Based on Quantitatively Validated Performance


Direct Asymmetric Aldol Functionalization of N-Unprotected Succinimides, Hydantoins, and Glitazones

(S)-SEGPHOSO is the catalyst of choice for the direct, protecting-group-free enantioselective aldol reaction of N-unprotected cyclic carboxyimides with aromatic and aliphatic aldehydes. The method delivers products with up to 91/9 dr and 97/3 er (~94% ee) and tolerates succinimide, hydantoin, oxazolidinedione, and glitazone substrates, enabling rapid access to chiral intermediates relevant to CNS-active compounds and antidiabetic glitazone derivatives without the need for N-protection/deprotection sequences [1]. This scenario is not served by BINAPO, which has no demonstrated activity on this substrate class.

Chemoselective Late-Stage Functionalization in Multifunctional Molecule Synthesis

When a synthetic intermediate contains both N-unprotected and N-alkylated carboxyimide moieties, (S)-SEGPHOSO selectively activates only the unprotected site for aldol coupling, leaving the alkylated imide untouched [1]. This chemoselectivity is valuable in the late-stage diversification of complex molecules bearing multiple imide functionalities, such as in the synthesis of glitazone analogs or hydantoin-containing pharmaceuticals, where conventional approaches would require wasteful protection group manipulations.

Synthesis of β-Hydroxy Carbonyl Chiral Building Blocks via Organocatalytic Aldol Route

For research programs requiring enantiomerically enriched β-hydroxy carboxyimide derivatives as precursors to γ-amino alcohols, β-hydroxy-γ-lactams, or substituted pyrrolidines, (S)-SEGPHOSO provides a direct organocatalytic entry that avoids transition-metal contamination. The SiCl4/SEGPHOSO system operates under mild conditions (−78 °C, CH2Cl2) and the silylated products are readily cleaved during aqueous workup, streamlining isolation [1]. Users should note that for reductive aldol or general enone-aldehyde coupling, BINAPO or Br2-BINAPO offer superior performance based on comparative screening data [2].

Mechanistic Studies of Hypervalent Silicon-Mediated Asymmetric Catalysis

SEGPHOSO serves as a structurally well-defined probe for investigating how biaryl backbone architecture modulates the reactivity and stereoselectivity of chiral hypervalent silicon intermediates. Its distinct dihedral angle and Lewis basicity, compared with BINAPO and DIOPO derivatives, make it an essential comparator ligand in systematic studies of structure–selectivity relationships in Lewis base organocatalysis [2][3].

Quote Request

Request a Quote for (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.